molecular formula C14H20O4 B15202748 4-(3,4-Dimethoxyphenyl)-4-methylpentanoic acid

4-(3,4-Dimethoxyphenyl)-4-methylpentanoic acid

Cat. No.: B15202748
M. Wt: 252.31 g/mol
InChI Key: QCTBZBRPSHZRFJ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-4-methylpentanoic acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a methylpentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-4-methylpentanoic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable Grignard reagent, followed by oxidation to form the desired carboxylic acid. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The choice of method depends on the desired purity and application of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-4-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dimethoxyphenyl)-4-methylpentanoic acid is unique due to its specific combination of a dimethoxyphenyl group and a methylpentanoic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-4-methylpentanoic acid

InChI

InChI=1S/C14H20O4/c1-14(2,8-7-13(15)16)10-5-6-11(17-3)12(9-10)18-4/h5-6,9H,7-8H2,1-4H3,(H,15,16)

InChI Key

QCTBZBRPSHZRFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=O)O)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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